molecular formula C28H25NO B14275097 9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole CAS No. 138119-04-7

9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole

Cat. No.: B14275097
CAS No.: 138119-04-7
M. Wt: 391.5 g/mol
InChI Key: KOHLJIGZLRTYQD-UHFFFAOYSA-N
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Description

9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The benzyloxyphenyl group can be synthesized through a nucleophilic substitution reaction where a benzyl halide reacts with a phenol derivative under basic conditions.

    Coupling with Carbazole: The benzyloxyphenyl intermediate is then coupled with 1,4-dimethylcarbazole using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Benzylic alcohols or ketones.

    Reduction: Reduced forms of the benzyloxy group or carbazole core.

    Substitution: Functionalized carbazole derivatives with various substituents on the aromatic ring.

Scientific Research Applications

9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole is unique due to the presence of both the benzyloxyphenyl and dimethylcarbazole moieties. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and pharmaceuticals.

Properties

CAS No.

138119-04-7

Molecular Formula

C28H25NO

Molecular Weight

391.5 g/mol

IUPAC Name

1,4-dimethyl-9-[(3-phenylmethoxyphenyl)methyl]carbazole

InChI

InChI=1S/C28H25NO/c1-20-15-16-21(2)28-27(20)25-13-6-7-14-26(25)29(28)18-23-11-8-12-24(17-23)30-19-22-9-4-3-5-10-22/h3-17H,18-19H2,1-2H3

InChI Key

KOHLJIGZLRTYQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3N(C2=C(C=C1)C)CC4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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